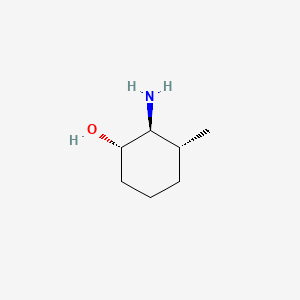
2-(4-(Dimethylamino)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dimethylamino)phenyl)propanal is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the para position and a propanal group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the Knoevenagel condensation, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the propanal in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)propanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(4-(Dimethylamino)phenyl)propanoic acid.
Reduction: 2-(4-(Dimethylamino)phenyl)propanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)propanal involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a fluorescent probe by undergoing excited-state intramolecular proton transfer (ESIPT), which results in fluorescence emission . The compound’s dimethylamino group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the propanal group.
2-(4-(Dimethylamino)phenyl)ethanol: Similar structure but has an ethanol group instead of a propanal group.
4-(Dimethylamino)cinnamaldehyde: Similar structure but has a cinnamaldehyde group instead of a propanal group.
Uniqueness
2-(4-(Dimethylamino)phenyl)propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and propanal groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]propanal |
InChI |
InChI=1S/C11H15NO/c1-9(8-13)10-4-6-11(7-5-10)12(2)3/h4-9H,1-3H3 |
InChI Key |
UFHQYFBMYLNESW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


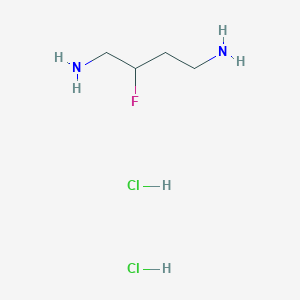
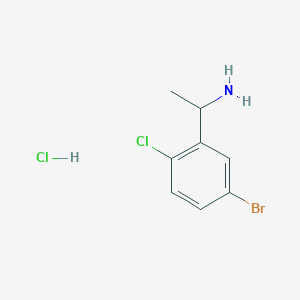
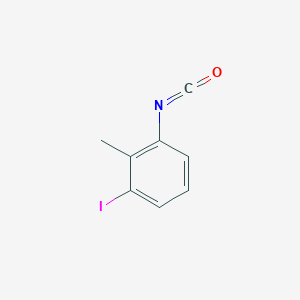
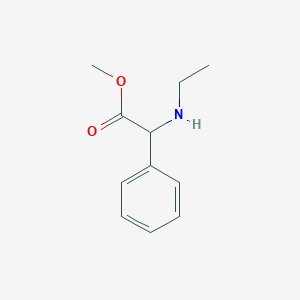
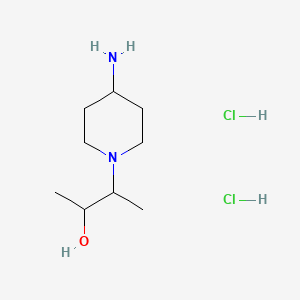
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)

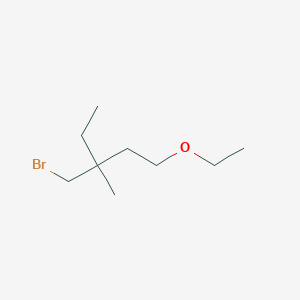
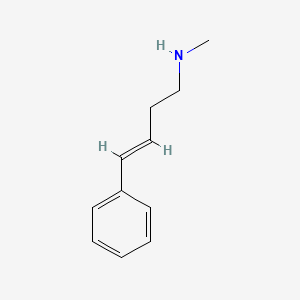
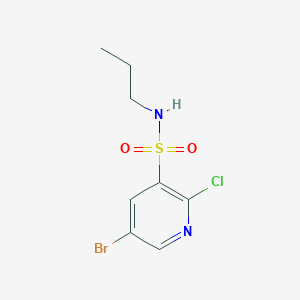
![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)
